1,3,5-Trioxanetrione

kinetic stability low-temperature chemistry decomposition kinetics

Researchers require a thermally labile C₃O₆ species for decomposition mechanism studies, but standard cyclic carbonates are stable and invalidate kinetic experiments. 1,3,5-Trioxanetrione solves this with a verified 40 min half-life at -40 °C. - Enables time-resolved ¹³C NMR/FTIR monitoring of [2+2+2] cycloreversion to CO₂. - Validates DFT vibrational frequencies & chemical shifts via published experimental benchmarks. - Serves as a molecular isostere for quaternary Zintl phase design. - Synthesized via low-temperature ozonolysis; no shelf-stable substitute exists.

Molecular Formula C3O6
Molecular Weight 132.03 g/mol
CAS No. 130242-72-7
Cat. No. B15178622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trioxanetrione
CAS130242-72-7
Molecular FormulaC3O6
Molecular Weight132.03 g/mol
Structural Identifiers
SMILESC1(=O)OC(=O)OC(=O)O1
InChIInChI=1S/C3O6/c4-1-7-2(5)9-3(6)8-1
InChIKeyFFPDLONZSMFWAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trioxanetrione: Identity and Physicochemical Profile


1,3,5-Trioxanetrione (CAS 130242-72-7), also designated 1,3,5-trioxane-2,4,6-trione with the molecular formula C₃O₆, is the cyclic trimer of carbon dioxide [1][2]. It can be conceptualized as a six-membered heterocycle containing three alternating carbon and oxygen atoms, with three exocyclic carbonyl groups [1]. Computed properties include a molecular weight of 132.03 g/mol, an XLogP3-AA of 0.6, a topological polar surface area of 78.9 Ų, and an exact monoisotopic mass of 131.96948772 Da [2]. This compound constitutes a reactive oxocarbon species whose procurement is justified exclusively for fundamental low-temperature research applications.

Why Substitution Fails for 1,3,5-Trioxanetrione


1,3,5-Trioxanetrione is not interchangeable with any commercially available analog due to its extreme thermal lability and precise structural identity as the C₃O₆ cyclic trimer. In-class compounds such as 1,3,5-trioxane (C₃H₆O₃), a stable formaldehyde trimer widely used in polymer synthesis, differ fundamentally in both elemental composition and stability profile—1,3,5-trioxane is a shelf-stable solid at ambient temperature, whereas 1,3,5-trioxanetrione decomposes with a half-life of approximately 40 min at −40 °C [1][2]. Other cyclic carbonates (e.g., ethylene carbonate, propylene carbonate) are stable liquids with entirely distinct reactivity patterns. The acyclic CO₂ oligomers HO(CO₂)ₙH are structurally non-cyclic and exhibit different thermodynamic and kinetic stability profiles [3]. Consequently, any attempt to substitute 1,3,5-trioxanetrione with a generic analog would invalidate experimental conditions requiring the precise reactivity and decomposition kinetics of this unique C₃O₆ species.

1,3,5-Trioxanetrione: Stability, Spectroscopy, and Synthesis Evidence


Thermal Stability: Experimental Half-Life vs. Predictions

1,3,5-Trioxanetrione exhibits an experimentally measured half-life of approximately 40 min at −40 °C in solution, as determined by monitoring its conversion to CO₂ via ¹³C NMR and FTIR [1]. In comparison, earlier computational predictions (MP2(FC)/6-31G* level) estimated a half-life of 7.4 s at room temperature and 1.3 × 10⁴¹ s at 77 K, with a concerted decomposition barrier of 80 kJ mol⁻¹ [2]. The experimentally verified 40 min half-life at −40 °C represents a distinct quantitative benchmark absent for any other C₃O₆ isomer or CO₂ oligomer. The cyclic dimer (1,2-dioxetanedione) exhibits a decomposition barrier of 41 kJ mol⁻¹, substantially lower than the trimer, though its kinetic stability against unimolecular dissociation is reported to be higher in certain computational assessments [3]. This combination of experimentally validated kinetic data and computational benchmarks uniquely positions 1,3,5-trioxanetrione as the only CO₂ trimer with direct spectroscopic quantification of decomposition kinetics.

kinetic stability low-temperature chemistry decomposition kinetics carbon dioxide oligomers

Synthetic Route: Verified Four-Step Synthesis

1,3,5-Trioxanetrione is synthesized via a validated four-step sequence: (1) chlorination of isobutyraldehyde; (2) cyclotrimerization of 2-chloro-2-methylpropanal; (3) dehydrochlorination of 2,4,6-tris(2-chloropropan)-2-yl-1,3,5-trioxane; and (4) ozonolysis at −80 °C of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane [1]. In contrast, direct cyclotrimerization of CO₂ to yield this trimer has not been achieved experimentally. While metal-mediated cyclotrimerization of carbon monoxide to form C₃O₃²⁻ has been reported, CO₂ trimerization remains thermodynamically unfavorable without this indirect precursor strategy [2]. The cyclic CO₂ dimer (1,2-dioxetanedione) is a transient intermediate in chemiluminescence reactions but is not isolable as a stable compound, whereas the trimer has been successfully generated and spectroscopically characterized in solution [3]. The precursor 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane represents a structurally distinct entry point that enables access to the C₃O₆ core in a manner not replicable with other oxocarbons.

organic synthesis ozonolysis low-temperature synthesis CO₂ fixation

Spectroscopic Detection: ¹³C NMR and FTIR

1,3,5-Trioxanetrione is detected and monitored in solution at temperatures between −80 to −40 °C by both ¹³C NMR and FTIR spectroscopy [1]. Its conversion to CO₂ is tracked via these spectroscopic methods, confirming the compound's existence and enabling real-time kinetic analysis. In contrast, no experimental spectroscopic data exists for the acyclic HO(CO₂)ₙH oligomers (n = 2–6) or the cyclic CO₂ dimer under comparable conditions, as these species have not been isolated or spectroscopically characterized [2]. The computed vibrational frequencies for 1,3,5-trioxanetrione (D₃ₕ symmetry) predict a distinctive IR-active carbonyl stretching mode, though experimental IR spectra at low temperature remain the only direct validation [3]. This experimentally validated spectroscopic signature provides unequivocal confirmation of compound identity, a criterion that cannot be met by any competing CO₂ oligomer candidate.

spectroscopic characterization ¹³C NMR FTIR low-temperature detection

Isosteric Templating for Zintl Phases

1,3,5-Trioxanetrione (C₃O₆, D₃ₕ symmetry) serves as an isosteric structural template for the design of inorganic Zintl phases. Specifically, the quaternary Zintl compounds RbNa₈Ga₃Pn₆ (Pn = P, As) and Na₁₀NbGaAs₆ contain [Ga₃Pn₆] and [NbGaAs₆] anionic frameworks that are isosteric with the cyclic CO₂ trimer [1]. This isosterism arises from the planar six-membered ring with alternating atom connectivity. In contrast, conventional cyclic carbonates such as ethylene carbonate (C₃H₄O₃) and propylene carbonate (C₄H₆O₃) lack the C₃O₆ core and D₃ₕ symmetry and do not exhibit isosteric relationships with these Zintl phases. This structural uniqueness positions 1,3,5-trioxanetrione as a molecular model for understanding bonding and electronic structure in related extended inorganic solids.

isosterism Zintl phases solid-state chemistry structural template

1,3,5-Trioxanetrione: Research and Application Scenarios


Low-Temperature Decomposition Kinetics

1,3,5-Trioxanetrione is uniquely suited for fundamental kinetic studies of cyclic CO₂ oligomer decomposition. Its experimentally measured half-life of approximately 40 min at −40 °C enables time-resolved monitoring of decomposition to CO₂ via ¹³C NMR and FTIR spectroscopy [1]. This kinetic window is sufficient for conducting mechanistic investigations of the concerted [2+2+2] cycloreversion pathway, which computational studies suggest proceeds via a pseudopericyclic transition state [2]. No other CO₂ oligomer offers a comparable experimental window for kinetic analysis.

Spectroscopic Reference for C₃O₆ Modeling

The experimental detection of 1,3,5-trioxanetrione in solution between −80 and −40 °C via ¹³C NMR and FTIR provides a validated spectroscopic dataset for calibrating computational models of oxocarbon vibrational frequencies and NMR chemical shifts [1]. Researchers engaged in DFT or ab initio studies of carbon oxide clusters require this experimental benchmark to validate computational predictions, as no other C₃O₆ species has been experimentally characterized. The compound serves as a reference point for assessing the accuracy of theoretical methods applied to CO₂ fixation intermediates.

Zintl Phase Structural Templating

1,3,5-Trioxanetrione functions as a molecular isostere for [Ga₃Pn₆] and [NbGaAs₆] anionic frameworks in quaternary Zintl phases, facilitating rational design of new solid-state materials [1]. The planar D₃ₕ ring geometry and alternating atom connectivity provide a conceptual template for predicting and interpreting the electronic structure of extended inorganic solids. This application is exclusive to 1,3,5-trioxanetrione among oxocarbons and is not shared by any cyclic carbonate or linear CO₂ oligomer.

Precursor Development for CO₂ Fixation

The four-step synthesis culminating in ozonolysis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane at −80 °C demonstrates that indirect CO₂ trimerization is achievable via precursor strategies [1]. This synthetic precedent supports research into novel CO₂ fixation pathways, particularly those aiming for 100% carbon incorporation efficiency as contrasted with industrial processes like urea synthesis (57% CO₂ incorporation) or methanol production (10% CO₂ incorporation). Procurement of 1,3,5-trioxanetrione or its precursors enables investigation of the fundamental chemistry underlying CO₂ oligomerization.

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